Ethyl 4-chloropyrido[3,2-d]pyrimidine-2-carboxylate
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Overview
Description
Ethyl 4-chloropyrido[3,2-d]pyrimidine-2-carboxylate is a heterocyclic compound with a molecular formula of C10H8ClN3O2 and a molecular weight of 237.64 g/mol . This compound is part of the pyrido[3,2-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloropyrido[3,2-d]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloropyridine-3-carboxylic acid with ethyl cyanoacetate in the presence of a base, followed by cyclization with formamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloropyrido[3,2-d]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Ethyl 4-chloropyrido[3,2-d]pyrimidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 4-chloropyrido[3,2-d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit tyrosine kinases or other signaling proteins, disrupting cellular processes and leading to its observed biological activities .
Comparison with Similar Compounds
Ethyl 4-chloropyrido[3,2-d]pyrimidine-2-carboxylate can be compared with other similar compounds in the pyrido[3,2-d]pyrimidine family:
Pyrido[2,3-d]pyrimidine: Known for its anticancer and antimicrobial activities.
Pyrido[4,3-d]pyrimidine: Exhibits different biological activities due to variations in the ring structure.
Pyrido[3,4-d]pyrimidine: Another related compound with unique properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H8ClN3O2 |
---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
ethyl 4-chloropyrido[3,2-d]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C10H8ClN3O2/c1-2-16-10(15)9-13-6-4-3-5-12-7(6)8(11)14-9/h3-5H,2H2,1H3 |
InChI Key |
SKEGHGBLXSAKAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C(=N1)Cl)N=CC=C2 |
Origin of Product |
United States |
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